molecular formula C16H31KO2 B3333646 Potassium palmitate-1,3,5,7,9-13C5 CAS No. 1216707-48-0

Potassium palmitate-1,3,5,7,9-13C5

Cat. No.: B3333646
CAS No.: 1216707-48-0
M. Wt: 299.48 g/mol
InChI Key: MQOCIYICOGDBSG-DVEYMGBSSA-M
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Description

Contextualization of Stable Isotope Tracers in Contemporary Metabolic Flux Analysis

Metabolic flux analysis is a powerful technique used to investigate the rates of metabolic reactions within a biological system. nih.gov It allows researchers to understand how cells convert nutrients into energy, biomass, and other essential components. creative-proteomics.com Stable isotope tracers, such as molecules labeled with ¹³C, ¹⁵N, or ²H, are fundamental to these studies. nih.govmdpi.com

Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and applicable in a wider range of studies, including those involving human subjects. nih.gov The core principle of metabolic flux analysis involves introducing a labeled substrate (the tracer) into a biological system and then tracking the incorporation of the isotope into various downstream metabolites. creative-proteomics.com By using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the distribution of the isotope, providing a detailed picture of the activity of different metabolic pathways. nih.govox.ac.uk

This approach offers a dynamic view of metabolism, going beyond static measurements of metabolite concentrations to reveal the actual flow of molecules through complex biochemical networks. nih.gov

Rationale for Positionally Labeled Fatty Acid Tracers in Elucidating Lipid Metabolism

Lipid metabolism is a complex process involving the synthesis, breakdown, and transport of fatty acids and other lipids. To unravel the intricacies of these pathways, researchers rely on sophisticated tools, among which positionally labeled fatty acid tracers are particularly insightful. oup.com

The strategic placement of stable isotopes at specific atomic positions within a fatty acid molecule allows for precise tracking of its metabolic fate. ox.ac.uk For instance, when a positionally labeled fatty acid is introduced into a biological system, the location of the label in the resulting metabolites can reveal the specific enzymatic reactions that have occurred. This level of detail is often not achievable with uniformly labeled tracers, where every carbon atom is replaced with an isotope.

By analyzing the distribution of the isotopic label in various lipid species, researchers can gain a deeper understanding of processes such as fatty acid oxidation, elongation, desaturation, and incorporation into complex lipids like triglycerides and phospholipids. oup.comnih.govresearchgate.net This detailed information is critical for understanding both normal physiology and the metabolic dysregulation that underlies various diseases.

Evolution of ¹³C-Labeled Palmitate as a Defined Metabolic Probe

More recently, the focus has shifted towards positionally labeled palmitates, such as Potassium palmitate-1,3,5,7,9-¹³C₅. sigmaaldrich.com These more sophisticated tracers offer a higher degree of resolution in metabolic studies. For example, by labeling specific carbons, researchers can distinguish between the original fatty acid molecule and its metabolic derivatives with greater certainty. ahajournals.org This has been instrumental in studying the intricate details of fatty acid oxidation and the synthesis of complex lipids. nih.govdiabetesjournals.org The use of these defined metabolic probes, in conjunction with advanced analytical techniques like high-resolution mass spectrometry, continues to push the boundaries of our understanding of lipid metabolism. oup.comnih.gov

Scope and Significance of Research Endeavors Utilizing Potassium Palmitate-1,3,5,7,9-13C5

The unique labeling pattern of Potassium palmitate-1,3,5,7,9-¹³C₅ makes it particularly valuable for specific research applications. Its primary use lies in metabolic flux analysis studies aimed at dissecting the pathways of fatty acid metabolism with high precision.

Research endeavors that benefit from this tracer include:

Detailed studies of beta-oxidation: By tracking the fate of the labeled carbons, researchers can gain insights into the step-by-step breakdown of palmitate in the mitochondria.

Investigation of fatty acid elongation and desaturation: The specific labeling allows for the clear identification of how palmitate is modified to produce other important fatty acids.

Analysis of complex lipid synthesis: Scientists can trace the incorporation of the labeled palmitate into triglycerides, phospholipids, and other complex lipids, providing a clearer picture of lipid synthesis and remodeling. oup.com

The significance of this research extends to understanding the metabolic basis of various diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, where fatty acid metabolism is known to be dysregulated. diabetesjournals.org By providing a more detailed and accurate view of these metabolic processes, Potassium palmitate-1,3,5,7,9-¹³C₅ helps to identify potential therapeutic targets for these conditions.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1216707-48-0 sigmaaldrich.com
Molecular Formula CH₃(CH₂)₆(¹³CH₂CH₂)₄¹³CO₂K sigmaaldrich.com
Molecular Weight 299.48 g/mol sigmaaldrich.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Melting Point 285 °C (decomposes) sigmaaldrich.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(1,3,5,7,9-13C5)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i8+1,10+1,12+1,14+1,16+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-DVEYMGBSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13C](=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745902
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216707-48-0
Record name Potassium (1,3,5,7,9-~13~C_5_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216707-48-0
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Methodological Aspects of Potassium Palmitate 1,3,5,7,9 13c5 Preparation and Analytical Verification

Advanced Synthetic Strategies for Positional ¹³C-Labeling of Palmitate

The creation of Potassium palmitate-1,3,5,7,9-¹³C₅ involves targeted synthesis to ensure the ¹³C atoms are located at the desired odd-numbered carbon positions (1, 3, 5, 7, and 9). This requires multi-step chemical synthesis or biosynthetic approaches using specifically labeled precursors.

Isotopic Enrichment Methodologies and Precursor Selection

The synthesis of positionally labeled fatty acids can be achieved through both chemical and biological methods. Chemical synthesis offers precise control over the placement of isotopic labels. This often involves building the fatty acid carbon chain from smaller, isotopically labeled starting materials. For instance, ¹³C-labeled acetyl-CoA or propionyl-CoA can be used as building blocks in fatty acid synthesis. pnas.org

Biosynthetic approaches leverage microorganisms capable of producing specific fatty acids. google.comnih.gov By feeding these organisms with ¹³C-labeled precursors like [1-¹³C]glucose or [2-¹³C]glucose, the resulting fatty acids will incorporate the isotope. nih.gov For more specific labeling patterns, precursors such as methyl [1-¹³C]palmitate can be used, which can result in highly localized ¹³C incorporation at specific carbons during fatty acid elongation. nih.gov The selection of the precursor is paramount to achieving the desired labeling pattern in the final product. For instance, to achieve the 1,3,5,7,9-¹³C₅ pattern, a synthetic route would likely involve the sequential addition of ¹³C₂ units derived from labeled acetate (B1210297) precursors.

Optimization of Isotope Incorporation Efficiency

Maximizing the incorporation of ¹³C into the target molecule is crucial for both the sensitivity of subsequent analyses and the cost-effectiveness of the synthesis. In biosynthetic methods, the concentration and type of the labeled precursor, as well as the culture conditions of the microorganism, are optimized to enhance uptake and incorporation. nih.gov For example, using uniformly labeled [U-¹³C]glucose can lead to a high percentage of ¹³C in the resulting fatty acids, although the labeling may be distributed throughout the molecule rather than at specific positions. nih.gov

In chemical synthesis, optimizing reaction conditions such as temperature, reaction time, and catalyst choice can significantly improve the yield and efficiency of isotope incorporation. Careful purification at each step is also necessary to remove unlabeled or incorrectly labeled intermediates, thereby enriching the final product with the desired isotopologue.

Spectroscopic and Chromatographic Methods for Isotopic Purity and Positional Integrity Assessment

Once synthesized, the isotopic purity and the precise location of the ¹³C labels in Potassium palmitate-1,3,5,7,9-¹³C₅ must be rigorously verified. This is accomplished using a combination of advanced analytical techniques. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Localization

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the exact position of ¹³C atoms within a molecule. nih.govlibretexts.org Each carbon atom in a molecule has a characteristic chemical shift in the ¹³C NMR spectrum, which is influenced by its local chemical environment. libretexts.org The presence of a ¹³C isotope at a specific position will give rise to a signal at a predictable chemical shift, allowing for unambiguous confirmation of the labeling pattern. libretexts.orgfrontiersin.org

The broad range of chemical shifts in ¹³C NMR (0-220 ppm) typically prevents signal overlap, making it possible to distinguish individual carbon atoms even in complex molecules. libretexts.org For quantitative analysis, it is important to acquire spectra under conditions that ensure complete relaxation of the carbon nuclei between pulses, which may require knowledge of the spin-lattice relaxation times (T1) for the different carbons. researchgate.net

High-Resolution Mass Spectrometry (MS) Techniques for Isotopic Abundance Verification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the isotopic abundance and confirming the mass shift of the labeled compound. acs.orgnih.gov Techniques such as Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) can simultaneously quantify the metabolite and its mass isotopologue distribution (MID). nih.govrsc.org For Potassium palmitate-1,3,5,7,9-¹³C₅, the expected mass shift would be M+5 compared to the unlabeled compound. sigmaaldrich.com

HRMS instruments like Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) provide high mass accuracy and resolving power, which is crucial for distinguishing between isotopologues, especially when the mass differences are small. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the molecule and analyze the resulting fragment ions. mdpi.com The masses of these fragments can provide additional evidence for the location of the isotopic labels within the fatty acid chain. mdpi.com For instance, in studies of labeled fatty acids, fragmentation can help determine if the label is on the acyl chain or another part of a larger lipid molecule. mdpi.com

Standardization and Quality Control Measures for Research-Grade Potassium Palmitate-1,3,5,7,9-13C5

The reliability of research using isotopically labeled compounds hinges on the quality and standardization of these materials. For research-grade Potassium palmitate-1,3,5,7,9-¹³C₅, stringent quality control measures are implemented.

These measures include:

Isotopic Purity Assessment: The atom percent of ¹³C is determined, with typical research-grade standards having an isotopic purity of 99 atom % ¹³C or higher. sigmaaldrich.com

Chemical Purity Analysis: The chemical purity of the compound is assessed to ensure it is free from other chemical contaminants. This is often determined by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). A typical purity for research-grade material is 98% or greater. sigmaaldrich.com

Positional Integrity Confirmation: As detailed above, NMR and MS techniques are used to confirm that the ¹³C labels are in the correct positions.

Endotoxin Testing: For in vivo studies or cell culture experiments, the compound is often tested for endotoxins to prevent confounding biological responses. sigmaaldrich.com

Use of Internal Standards: In quantitative analyses, isotopically labeled internal standards are crucial for correcting variations introduced during sample preparation and analysis, thereby improving accuracy and precision. isolife.nlnih.govrsc.orgresearchgate.net

The combination of these synthetic and analytical methodologies ensures the production of high-quality, reliable Potassium palmitate-1,3,5,7,9-¹³C₅ for advanced scientific research.

Theoretical Frameworks and Conceptual Applications of Potassium Palmitate 1,3,5,7,9 13c5 in Lipid Metabolic Flux Studies

Tracing De Novo Lipogenesis Pathways Using Positional 13C-Palmitate

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. nih.govresearchgate.net Understanding the rate and regulation of DNL is crucial, as its dysregulation is implicated in various metabolic disorders. Positional isotopomers of palmitate, such as Potassium palmitate-1,3,5,7,9-13C5, are invaluable for investigating this pathway.

Elucidation of Acetyl-CoA Pool Contributions to Palmitate Synthesis

Acetyl-CoA is the fundamental building block for fatty acid synthesis. nih.govmdpi.com It is generated in the mitochondria from various sources, including pyruvate (B1213749) (from glucose), fatty acid oxidation, and amino acid catabolism. nih.gov This mitochondrial acetyl-CoA can then be transported to the cytosol, the site of fatty acid synthesis. By using ¹³C-labeled substrates that feed into the acetyl-CoA pool at different points, and analyzing the labeling pattern of newly synthesized palmitate, it is possible to determine the relative contributions of these different sources to the lipogenic acetyl-CoA pool. nih.govnih.govrug.nl This information is critical for understanding how cellular metabolism is partitioned between energy production and biosynthesis.

Investigation of Fatty Acid Oxidation and Catabolic Pathways

Fatty acid oxidation (FAO) is the process by which fatty acids are broken down to produce energy. metsol.com this compound serves as an excellent tracer to investigate the flux through these catabolic pathways.

Assessment of Mitochondrial Beta-Oxidation Flux

Mitochondrial beta-oxidation is the primary pathway for the breakdown of long-chain fatty acids. When ¹³C-labeled palmitate is taken up by cells, it is transported into the mitochondria and undergoes sequential cleavage of two-carbon units in the form of acetyl-CoA. researchgate.net The ¹³C labels from the palmitate are thus incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net By measuring the enrichment of ¹³C in TCA cycle intermediates like citrate (B86180) and downstream metabolites, or in expired ¹³CO₂, researchers can quantify the rate of mitochondrial beta-oxidation. nih.govnih.gov This approach has been used to demonstrate that plasma fatty acids destined for oxidation are directly oxidized without first entering a large lipid storage pool. nih.gov

Characterization of Extramitochondrial Fatty Acid Catabolism

While mitochondria are the primary site of fatty acid oxidation, other organelles, such as peroxisomes, also play a role, particularly in the breakdown of very-long-chain fatty acids. By using inhibitors of mitochondrial fatty acid uptake, such as etomoxir, it is possible to isolate and quantify the contribution of peroxisomal beta-oxidation. nih.gov The initial cycles of beta-oxidation in peroxisomes generate chain-shortened fatty acids and acetyl-CoA, which can be further metabolized. Tracing the fate of the ¹³C labels from this compound in the presence and absence of mitochondrial inhibitors allows for the characterization of these extramitochondrial catabolic pathways.

Analysis of Triglyceride and Complex Lipid Synthesis and Turnover

Beyond its role as an energy source, palmitate is a key component of more complex lipids, including triglycerides (TGs), phospholipids, and sphingolipids. nih.govnih.govrug.nl The synthesis and turnover of these lipids are critical for cellular structure, signaling, and energy storage.

By administering this compound, researchers can trace its incorporation into these various lipid classes. researchgate.netnih.gov For example, studies in human placental explants have shown that ¹³C-labeled palmitate is primarily directed into the synthesis of phosphatidylcholine. nih.gov In fasting mice, the liver shows a high capacity for incorporating labeled palmitate into triglycerides and phosphatidylcholine, highlighting its role as a buffer for excess circulating fatty acids. researchgate.netthieme-connect.com

The rate of appearance and disappearance of the ¹³C label in different lipid pools provides a measure of their synthesis and turnover rates. This dynamic information is crucial for understanding how lipid metabolism is altered in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. nih.govnih.gov

Below is a data table summarizing findings from a study in fasting mice that utilized [U-¹³C]-palmitate to trace its metabolic fate.

ParameterPlasmaLiverMuscle
Free [U-¹³C]-palmitate (nmol/g protein or µmol/L)2.5 ± 0.5 µmol/L39 ± 12 nmol/g14 ± 4 nmol/g
[U-¹³C]-palmitate-derived Acylcarnitines (nmol/g protein or nmol/L)0.82 ± 0.18 nmol/L0.002 ± 0.001 nmol/g0.95 ± 0.47 nmol/g
[U-¹³C]-palmitate-derived Triglycerides (nmol/g protein)Not Reported511 ± 160 nmol/gNot Detectable
[U-¹³C]-palmitate-derived Phosphatidylcholine (nmol/g protein)Not Reported58 ± 9 nmol/gNot Detectable
Data adapted from a study in male C57BL/6N mice fasted for 15 hours. Values are means ± SD from n=7 mice, 10 minutes after a bolus injection of [U-¹³C]-palmitate. researchgate.netthieme-connect.com

This table clearly demonstrates the differential handling of palmitate by different tissues, with the liver being the primary site for its incorporation into complex lipids under fasting conditions, while muscle tissue shows a higher capacity for forming acylcarnitines, intermediates of fatty acid oxidation. researchgate.netthieme-connect.com

Positional Incorporation into Specific Lipid Classes (e.g., Phospholipids, Sphingolipids)

Once introduced into a biological system, labeled palmitate is activated to its CoA derivative, palmitoyl-CoA, the central hub for its subsequent metabolic distribution. From this precursor pool, the ¹³C-labeled acyl chain can be incorporated into a wide array of complex lipids. Mass spectrometry techniques enable the precise quantification of this incorporation, revealing the flux through various biosynthetic pathways.

Research in HEK293 cells using [U-¹³C]palmitate demonstrates significant incorporation into sphingolipids, a class of lipids crucial for cell structure and signaling. The labeled palmitate is utilized in the de novo synthesis pathway, starting with the formation of ceramide. Studies have quantified the rates of synthesis for key sphingolipids, correcting for the isotopic enrichment of the precursor palmitoyl-CoA pool. nih.gov For instance, after a 3-hour incubation, approximately 60% of the total palmitoyl-CoA pool can become ¹³C-labeled. nih.gov This allows for the calculation of the rate of appearance of newly synthesized lipids, such as C16:0-ceramide and its downstream products, monohexosylceramides and sphingomyelins. nih.gov

Similarly, in vivo studies in mice have shown that the liver readily incorporates circulating labeled palmitate into phospholipids. researchgate.net A significant portion of the tracer is directed towards the synthesis of phosphatidylcholine, a major component of cellular membranes. researchgate.net This highlights the liver's role in actively processing and distributing fatty acids for structural purposes.

Lipid ClassSpecific LipidOrganism/Cell TypeResearch FindingSource
Phospholipids PhosphatidylcholineMouse (Liver)Labeled palmitate is incorporated into hepatic phosphatidylcholine, with levels reaching 58 ± 9 nmol/g protein within 10 minutes of tracer administration. researchgate.net
Sphingolipids C16:0-CeramideHEK293 CellsThe de novo biosynthesis rate was calculated to be 62 ± 3 pmol/h per mg protein. nih.gov
Sphingolipids C16:0-MonohexosylceramideHEK293 CellsThe de novo biosynthesis rate was calculated to be 13 ± 2 pmol/h per mg protein. nih.gov
Sphingolipids C16:0-SphingomyelinHEK293 CellsThe de novo biosynthesis rate was calculated to be 60 ± 11 pmol/h per mg protein. nih.gov

Dynamics of Lipid Remodeling and Recycling in Cellular Compartments

Lipidomes are not static; they undergo constant remodeling and recycling in response to cellular needs. Stable isotope tracing is a powerful tool to dissect these dynamics. Tracing studies reveal that fatty acids can be cleaved from one lipid class and re-utilized in the synthesis of another, a process central to maintaining lipid homeostasis. biorxiv.orgbiorxiv.org

A key example of this is the flux of fatty acids from membrane lipids to neutral storage lipids, such as triacylglycerols (TAGs). Research in the alga Chlamydomonas reinhardtii using ¹³C-labeled acetate (B1210297) (a precursor for fatty acid synthesis) showed that under nitrogen deprivation—a condition that induces TAG accumulation—fatty acyl chains are removed from chloroplast membrane lipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and re-esterified into the accumulating TAG pool. nih.gov By tracking the ¹³C-label in both the acyl chains and the glycerol (B35011) backbones, researchers can demonstrate the direct recycling of lipid components from membranes into storage droplets. nih.gov This remodeling is crucial for cell survival under stress, allowing the cell to safely sequester potentially lipotoxic free fatty acids into inert TAGs. nih.gov

Examination of Fatty Acid Trafficking and Compartmentalization

Understanding where fatty acids travel within the cell and how they are partitioned between different organelles is fundamental to metabolism. frontiersin.orgbiorxiv.org Labeled tracers like ¹³C-palmitate allow for the mapping of these intricate trafficking pathways.

Inter-organelle Lipid Exchange Dynamics (e.g., Endoplasmic Reticulum, Lipid Droplets)

The movement of lipids between organelles is often mediated by membrane contact sites, which act as bridges for non-vesicular transport. biorxiv.org The endoplasmic reticulum (ER), the primary site of lipid synthesis, and lipid droplets (LDs), the primary site of neutral lipid storage, are key players in this intracellular lipid traffic. frontiersin.org

Studies have revealed that LDs are not merely passive storage depots but dynamic hubs that interact extensively with other organelles, particularly the ER and mitochondria, to regulate fatty acid flux. frontiersin.orgnih.gov Upon nutrient deprivation or fasting, fatty acids stored in LDs are mobilized and trafficked to mitochondria for β-oxidation to produce energy. nih.govfrontiersin.org This process is facilitated by close physical contacts between LDs and mitochondria. frontiersin.org

Quantitative proteomics and isotope tracing have uncovered a surprising level of specialization among mitochondrial populations. In the liver, mitochondria found free in the cytosol (CM) are enriched in proteins for oxidative metabolism, whereas those physically associated with lipid droplets, termed peridroplet mitochondria (PDM), are enriched in proteins for lipid synthesis. nih.gov Using ¹³C-palmitate, studies have confirmed that during fasting, fatty acids are preferentially trafficked to and oxidized in the cytosolic mitochondria, challenging the simple model that LD-associated mitochondria are the primary sites of fatty acid catabolism. nih.gov

Subcellular Distribution and Metabolic Fates of Labeled Palmitate

The metabolic fate of a fatty acid is highly dependent on the tissue and the metabolic state of the organism. Tracing with ¹³C-palmitate reveals a clear compartmentalization of its metabolism.

In a fasted state, different tissues handle the influx of palmitate in distinct ways. The liver acts as a primary buffer for excess circulating fatty acids, rapidly incorporating them into complex lipids for storage or export. researchgate.net Tracer studies in mice showed that a significant amount of injected [U-¹³C]-palmitate is found in the liver, where it is predominantly esterified into triacylglycerols and, to a lesser extent, phosphatidylcholines. researchgate.net

In contrast, skeletal muscle utilizes palmitate differently. While some incorporation into intramuscular triglycerides occurs, a more prominent fate for the labeled palmitate in muscle is its entry into the β-oxidation pathway, leading to the formation of labeled acylcarnitines. researchgate.netnih.gov The production of these acylcarnitine intermediates from the tracer is considerably higher in muscle than in the liver, indicating that during fasting, muscle tissue is a key site for the partial oxidation of long-chain fatty acids. researchgate.net This differential fate underscores the specialized metabolic roles of the liver and muscle in managing systemic fatty acid homeostasis.

TissuePrimary Metabolic FateKey Labeled Metabolite(s)Quantitative Finding (10 min post-injection)Source
Liver Esterification / StorageTriacylglycerols (TAGs)511 ± 160 nmol/g protein researchgate.net
Phosphatidylcholines (PC)58 ± 9 nmol/g protein researchgate.net
Muscle Partial OxidationAcylcarnitines0.95 ± 0.47 nmol/g protein researchgate.net

Advanced Experimental Models and Systems Employing Potassium Palmitate 1,3,5,7,9 13c5

In Vitro Cellular Systems for Metabolic Profiling

In vitro cell culture models are fundamental for dissecting cellular metabolic pathways in a controlled environment. The use of 13C-labeled palmitate allows for precise measurement of its metabolic flux through various intracellular pathways.

Application in Primary Cell Cultures and Immortalized Cell Lines

The application of 13C-labeled palmitate in cell culture has revealed distinct metabolic phenotypes between different cell types. In cancer research, for instance, tracing studies have shown how cancer cells reprogram their metabolism. Studies in breast cancer cell lines have utilized [U-13C]palmitate to track fatty acid oxidation. life-science-alliance.org For example, in MDA-MB-231 breast cancer cells, knocking down the transcription factor Snail, which is involved in cancer progression, led to a decrease in the incorporation of carbons from [U-13C]palmitate into TCA cycle intermediates like aspartate, malate, and fumarate. life-science-alliance.org This indicates that Snail plays a role in promoting ATP homeostasis through fatty acid oxidation in nutrient-starved environments. life-science-alliance.org

Similarly, in HEK293 cells, increasing the concentration of 13C-labeled fatty acids in the culture medium resulted in a dose-dependent increase in the M+2 13C-enrichment of citrate (B86180), a key TCA cycle intermediate. nih.gov This demonstrates robust fatty acid β-oxidation in these cells. nih.gov Such studies allow for the quantification of pathway activities and can reveal metabolic vulnerabilities. For instance, research has shown that some proliferating cells incorporate fatty acid-derived carbon into deoxyribonucleotides, highlighting a direct link between lipid metabolism and DNA synthesis. sci-hub.se Furthermore, by analyzing the isotopic enrichment of precursor pools like palmitoyl-CoA, researchers can calculate the absolute rates of synthesis for various sphingolipids. In HEK293 cells incubated with [U-13C]palmitic acid, it was determined that about 60% of the total palmitoyl-CoA was labeled within 3 hours, enabling the calculation of de novo synthesis rates for ceramide and sphingomyelin. nih.gov

Table 1: Research Findings from In Vitro Cellular Systems Using 13C-Labeled Palmitate
Cell Line/System13C-Labeled TracerKey Research FindingMetabolic Pathway InvestigatedReference
MDA-MB-231 Breast Cancer Cells[U-13C]palmitateSnail knockdown decreased 13C incorporation into TCA cycle intermediates.Fatty Acid Oxidation (FAO) life-science-alliance.org
HEK293 Cells13C-labeled fatty acidsDose-dependent increase in 13C enrichment of citrate.Tricarboxylic Acid (TCA) Cycle nih.gov
HEK293 Cells[U-13C]palmitateEnabled calculation of de novo synthesis rates for ceramide and sphingomyelin.Sphingolipid Biosynthesis nih.gov
Proliferating Fibroblasts[U-13C]palmitateDemonstrated incorporation of fatty acid-derived carbon into deoxyribonucleotides.Nucleotide Synthesis sci-hub.se

Utilization in Organoid and Three-Dimensional Culture Models

Organoids and other 3D culture systems offer a more physiologically relevant context for metabolic studies, mimicking the complex cell-cell and cell-matrix interactions of native tissues. oup.comnih.gov The use of 13C-labeled palmitate in these models is crucial for understanding tissue-level metabolism. For example, studies on intestinal organoids from mice have used [U-13C]palmitate to investigate the role of fatty acid oxidation in intestinal stem cell function. mit.edunih.gov

Research has shown that intestinal crypts from different regions of the small intestine have distinct metabolic profiles. nih.gov By treating isolated crypts with [U-13C]palmitate, scientists can measure the incorporation of the label into TCA cycle metabolites like citrate and α-ketoglutarate. nih.gov One study revealed that aged intestinal crypts show a significant reduction in the generation of [U-13C]-labeled acetylcarnitine from [U-13C]palmitate, indicating impaired basal FAO in aged cells. mit.edu Furthermore, work on hepatocyte organoids has demonstrated their utility in studying lipid remodeling in response to stimuli from other cell types, such as adipocytes. nih.gov While specific data on Potassium palmitate-1,3,5,7,9-13C5 in organoids is emerging, the principles established with uniformly labeled palmitate pave the way for more detailed kinetic studies.

Ex Vivo Tissue Perfusion and Incubation Systems

Ex vivo systems, where tissues or organs are maintained in a viable state outside the body, bridge the gap between in vitro and in vivo research. These models preserve the native tissue architecture and are ideal for studying organ-specific metabolism using isotopic tracers like 13C-palmitate. frontiersin.org

Isolated Organ Preparations (e.g., Liver, Heart, Muscle)

Isolated perfused organs, such as the heart, allow for detailed metabolic investigations under controlled hemodynamic and substrate conditions. frontiersin.orgnih.gov In studies using isolated working rat hearts, perfusion with 13C-labeled palmitate has been instrumental in quantifying myocardial fatty acid oxidation. nih.gov By measuring the ratio of 13CO2 to total CO2 in the coronary effluent, researchers can determine the fraction of CO2 produced from the oxidation of the labeled palmitate. nih.gov

These experiments have shown that inhibiting the transport of fatty acids into the mitochondria significantly decreases CO2 production from 13C-palmitate. nih.gov Such models have also been used to explore the competition between different fuel sources. For instance, in failing hearts, the oxidation of ketones and short-chain fatty acids was compared against long-chain fatty acids like palmitate. ahajournals.org Furthermore, studies have traced the incorporation of 13C-palmitate into myocardial lipid pools, such as triacylglycerols (TAG), providing insights into lipid storage dynamics within the heart under normal and ischemic conditions. nih.govahajournals.org

Precision-Cut Tissue Slice Explant Methodologies

Precision-cut tissue slices are thin sections of fresh tissue that maintain the cellular diversity and structural integrity of the organ of origin. easl.eu This methodology is particularly valuable for studying human tissue metabolism. For example, precision-cut liver slices from human cirrhotic explant livers have been used to study the effects of therapeutic compounds on fatty acid metabolism. easl.eu After treatment, the slices can be incubated with [U-13C]palmitate, and the subsequent analysis of 13C-labeled metabolites like palmitoylcarnitine (B157527) and acetyl-CoA by mass spectrometry reveals the impact on fatty acid oxidation. easl.eu

Another application of this explant model is in placental research. Term human placental explants treated with 13C-labeled palmitic acid have been used to trace its incorporation into various lipid classes, including phosphatidylcholines and triacylglycerols. oup.com These studies have revealed that the metabolic partitioning of fatty acids is dependent on the type of fatty acid, with palmitic acid being primarily directed into phosphatidylcholine synthesis. oup.com This model holds potential for investigating how maternal metabolic conditions might affect placental lipid handling. oup.com

Table 2: Research Findings from Ex Vivo Systems Using 13C-Labeled Palmitate
Ex Vivo Model13C-Labeled TracerKey Research FindingMetabolic Pathway InvestigatedReference
Isolated Perfused Rat Heart13C-palmitateInhibition of mitochondrial transport reduced 13CO2 production from palmitate.Myocardial Fatty Acid Oxidation nih.gov
Isolated Perfused Rat Heart13C-palmitateTraced incorporation into triacylglycerol (TAG) pools under ischemic stress.Cardiac Lipid Storage nih.gov
Human Precision-Cut Liver Slices[U-13C]palmitateAssessed changes in FAO by measuring labeled palmitoylcarnitine and acetyl-CoA.Hepatic Fatty Acid Oxidation easl.eu
Human Placental Explants13C-palmitic acidShowed preferential incorporation of palmitate into phosphatidylcholines over triacylglycerols.Placental Lipid Metabolism oup.com

In Vivo Metabolic Investigations in Mammalian Models

In vivo studies in mammalian models are the gold standard for understanding systemic metabolism and inter-organ crosstalk. The administration of this compound or other 13C-palmitate tracers allows for the kinetic analysis of fatty acid metabolism at the whole-body level. bioscientifica.combioscientifica.com These tracers are often complexed with albumin to aid solubility for intravenous infusion. bioscientifica.combioscientifica.com

In human studies, infusions of [U-13C]palmitate have been used to measure hepatic fatty acid uptake and VLDL-triglyceride secretion in obese individuals, revealing that excess liver fat is associated with limited lipid export rather than increased uptake. researchgate.net In mice, a bolus injection of [U-13C]palmitate was used to trace its fate during fasting. The results showed that the liver is central to storing excess fatty acids, with the bulk of the labeled palmitate being incorporated into hepatic triglycerides and phosphatidylcholines. researchgate.net In contrast, muscle tissue directed the tracer towards the production of acylcarnitines for oxidation. researchgate.net

This tracer methodology has also been applied to investigate metabolic adaptations to exercise and disease. In a mouse model of breast cancer, injection of [13C]palmitate revealed a fourfold increase in [13C]palmitoyl-carnitine production in tumor tissue compared to healthy mammary glands, indicating increased fatty acid utilization by the tumor. nomuraresearchgroup.com Similarly, in a swine model of myocardial ischemia, infusion of 13C-palmitate was used to estimate the contribution of fatty acids to cardiac energy production, showing that ischemic preconditioning enhanced fatty acid oxidation. oup.com These in vivo studies are critical for validating findings from simpler models and for understanding the integrated physiological response to metabolic challenges.

Tracer Infusion Techniques for Steady-State and Non-Steady-State Flux Determination

Tracer infusion is a cornerstone technique for quantifying the kinetics of metabolic substrates in vivo. By introducing a labeled compound like this compound into a biological system, researchers can measure its dilution by the corresponding unlabeled, endogenous substrate. This allows for the calculation of the substrate's rate of appearance (Ra), which reflects its production and entry into the circulation.

Non-Steady-State Flux Determination While steady-state measurements provide a snapshot of metabolic flux under stable conditions, many physiological processes involve dynamic changes. Non-steady-state analysis is designed to capture these fluctuations. bioscientifica.com In this approach, after an initial steady state is established, the system is perturbed, for example, by the introduction of a hormone or through physical exercise. bioscientifica.com Researchers then collect multiple samples over time to track the changes in isotopic enrichment. These dynamic data require more complex mathematical models, such as multicompartmental models, to calculate the time-varying flux rates, offering deeper insights into how the body adapts to different metabolic demands. nih.gov

Table 1: Representative Experimental Parameters for a Steady-State Tracer Infusion Study

ParameterDescriptionExample Value/ProtocolSource
Tracer This compoundComplexed with human albumin for solubility. bioscientifica.com
Infusion Method Primed, continuous intravenous infusionA priming dose to quickly reach steady-state, followed by a constant infusion. metsol.comnih.gov
Infusion Rate Rate at which the tracer is administered0.03-0.04 µmol/kg/min. nih.gov
Duration Total time of the infusion experiment90-120 minutes. metsol.comnih.gov
Sampling Collection of biological samples for analysisBlood plasma collected at baseline and every 10-15 minutes during the last 30 minutes of infusion. metsol.com
Analytical Method Technique used to measure isotopic enrichmentGas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the M+5 tracer to the M+0 unlabeled palmitate. metsol.comoup.com

Table 2: Illustrative Research Findings from a Non-Steady-State Palmitate Flux Study

Time PointConditionPlasma Palmitate Enrichment (APE¹)Calculated Palmitate Ra² (µmol/kg/min)Interpretation
0-60 minBasal (Resting)4.5%2.8Establishes the baseline fatty acid turnover rate in a resting, fasted state.
60-90 minDuring Exercise3.2%4.1The decrease in enrichment indicates an increased release of unlabeled palmitate from adipose tissue to meet energy demands.
90-120 minPost-Exercise Recovery4.9%2.5The flux rate returns towards baseline as the metabolic demand from exercise subsides.

¹APE: Atom Percent Excess ²Ra: Rate of Appearance

Integration with Non-Invasive Metabolic Monitoring Techniques (e.g., Magnetic Resonance Spectroscopy for 13C-labeled metabolites if applicable to palmitate derivatives)

While tracer infusion combined with mass spectrometry of blood samples provides excellent data on whole-body substrate flux, it does not reveal the fate of the substrate within specific organs or tissues. To overcome this, tracer studies can be integrated with non-invasive monitoring techniques like Magnetic Resonance Spectroscopy (MRS).

Proton MRS (¹H-MRS) is an established tool for the in-vivo evaluation of the biochemical environment of tissues. nih.gov However, for tracking the metabolism of labeled substrates, ¹³C-MRS is particularly powerful. When a ¹³C-labeled compound such as this compound is infused, its journey can be followed non-invasively. As the labeled palmitate is taken up by tissues like the liver or muscle, it is either oxidized for energy or incorporated into more complex lipid molecules, such as triglycerides (TAGs) and phosphatidylcholines (PCs). thieme-connect.comresearchgate.net

The ¹³C nuclei in the tracer have a distinct magnetic moment that can be detected by MRS, allowing researchers to identify and quantify the ¹³C-labeled metabolites being formed in real-time within a specific anatomical region. Studies have successfully used ¹³C-NMR (the foundational technique for MRS) to probe the orientation and motion of the carboxyl group in potassium palmitate, demonstrating the feasibility of applying magnetic resonance techniques to palmitate derivatives. nih.gov The five labeled carbons in this compound provide a strong and distinct signal, enhancing its utility for MRS-based tracking as it is metabolized into various downstream products. This integrated approach can, for instance, show how quickly infused palmitate is stored as hepatic triglycerides in a healthy subject versus a subject with metabolic disease.

Table 3: Integration of ¹³C-Palmitate Tracer with ¹³C-MRS for Tissue-Specific Metabolic Analysis

ParameterDescription
Objective To non-invasively track the metabolic fate of infused this compound in a target organ (e.g., liver).
Methodology A constant infusion of the ¹³C-labeled tracer is performed while the subject is inside an MRI scanner equipped for ¹³C-MRS.
MRS Acquisition ¹³C spectra are acquired from the liver at multiple time points throughout the infusion.
Data Analysis The appearance and increase of ¹³C signals corresponding to specific carbon positions in triglycerides and other lipids are quantified.
Derived Information Provides rates of tissue-specific fatty acid uptake, esterification into complex lipids, and potentially oxidation.

Table 4: Hypothetical ¹³C-MRS Data on Hepatic Lipid Synthesis from Labeled Palmitate

MetaboliteCarbon Position¹³C-MRS Signal Intensity (Arbitrary Units) at 60 min¹³C-MRS Signal Intensity (Arbitrary Units) at 120 minMetabolic Inference
Free PalmitateC115.218.5Reflects ongoing uptake of the tracer into the liver.
TriglycerideC1 of acyl chain8.925.4Demonstrates progressive esterification of the infused palmitate into the triglyceride storage pool.
PhosphatidylcholineC1 of acyl chain3.19.7Shows incorporation of palmitate into membrane lipids, typically at a slower rate than into triglycerides.

Analytical Methodologies for Isotope Enrichment Determination in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotope Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotope ratios of volatile and thermally stable metabolites. nih.govresearchgate.netiaea.orgresearchgate.netnih.govnih.govspringernature.com For non-volatile compounds like fatty acids, a chemical modification step known as derivatization is necessary to increase their volatility for GC analysis. nih.govrestek.comsigmaaldrich.com

Derivatization Strategies for Enhanced Volatility and Detection

To make fatty acids, such as palmitate, suitable for GC-MS analysis, they must be converted into more volatile forms. restek.comsigmaaldrich.com This process, known as derivatization, typically involves esterification to form fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com Common derivatizing agents include:

Boron trifluoride (BF3) in methanol: This is a widely used reagent for preparing FAMEs. restek.com The reaction is typically carried out at elevated temperatures (around 60°C) for a short period. restek.comsigmaaldrich.com

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can also be used to create trimethylsilyl (B98337) (TMS) esters of fatty acids. restek.comunipi.it

m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH): This reagent allows for a one-step transesterification process, and the resulting mixture can be directly injected into the GC-MS system. researchgate.net

The choice of derivatization agent can be critical. For instance, 1,1,1,3,3,3-hexamethyldisilazane (HMDS) can selectively derivatize free fatty acids without reacting with fatty acid carboxylates (metal soaps), allowing for their distinct quantification. unipi.it

Selected Ion Monitoring (SIM) and Full Scan Acquisition Modes for Isotopomer Analysis

Once derivatized, the labeled fatty acids are introduced into the GC-MS. The mass spectrometer can be operated in two primary modes for isotopomer analysis:

Full Scan Mode: In this mode, the mass spectrometer scans a wide range of mass-to-charge (m/z) ratios, providing a complete mass spectrum of the eluting compounds. researchgate.net This is useful for identifying all the isotopologues (molecules that differ only in their isotopic composition) of a given fatty acid. researchgate.net For example, when analyzing 13C-labeled palmitate, the mass range can be set to include the parent molecule and its entire labeling pattern. researchgate.net

Selected Ion Monitoring (SIM) Mode: This mode offers enhanced sensitivity by focusing the mass spectrometer on a few specific m/z values corresponding to the ions of interest. upenn.edunih.gov This is particularly advantageous for detecting low-abundance isotopologues and improving the precision of isotope ratio measurements. upenn.edu For example, in studies tracking glucose turnover using uniformly labeled [13C]glucose, SIM provides an optimized method for determination in human plasma. nih.gov

The data obtained from these analyses allow researchers to calculate the isotopic enrichment of metabolites, providing insights into their synthesis, uptake, and turnover rates. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the analysis of complex lipids in biological samples. researchgate.netoup.comresearchgate.netnih.govsemanticscholar.org It allows for the separation of a wide variety of lipid species, which can then be identified and quantified with high specificity and sensitivity. The use of stable isotope-labeled compounds like Potassium palmitate-1,3,5,7,9-13C5 in conjunction with LC-MS/MS enables detailed investigations into lipid metabolism. oup.comnih.gov

Tandem Mass Spectrometry for Structural Elucidation of Labeled Lipid Species

Tandem mass spectrometry (MS/MS) is a key feature of LC-MS/MS that provides structural information about the analyzed molecules. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This fragmentation pattern provides a "fingerprint" that can be used to identify the molecule and, in the case of labeled lipids, to determine the position of the isotope label. nih.govnih.gov

For example, when analyzing lipids synthesized from [U-13C]palmitate, MS/MS can distinguish between different isotopologues, such as those with the 13C label in the sphingoid base or the N-acyl fatty acid of a sphingolipid. nih.gov High-resolution tandem mass spectrometry can be utilized for detailed labeling analysis by isolating and fragmenting all isotopologues of a lipid species, yielding fragment ions indicative of the head group and the fatty acyl chains. nih.gov

Quantitative Analysis of Isotope Enrichment in Lipidomics Workflows

LC-MS/MS is a powerful tool for quantifying the incorporation of stable isotopes into various lipid classes, providing a dynamic view of lipid metabolism. oup.comnih.govnih.gov This approach, often referred to as lipidomic flux analysis, allows researchers to measure the rates of synthesis and turnover of individual lipid species. nih.govelsevierpure.com

In a typical workflow, biological samples are incubated with a labeled precursor like 13C-palmitate. oup.comnih.gov Lipids are then extracted and analyzed by LC-MS/MS. By comparing the signal intensity of the labeled lipid species to their unlabeled counterparts, the isotopic enrichment can be calculated. semanticscholar.orgnih.gov This information can be used to determine the contribution of de novo synthesis versus uptake from external sources to the cellular lipid pool. researchgate.net

To ensure accurate quantification, internal standards are often used. rsc.org These can be commercially available deuterated lipid standards or, more comprehensively, a mixture of 13C-labeled internal standards generated from organisms grown on a 13C-labeled substrate. rsc.orgrsc.org This helps to correct for variations in sample preparation and instrument response. rsc.orgrsc.org

Table 1: Research Findings on Isotope Enrichment in Lipidomics

Labeled PrecursorAnalytical MethodKey Findings
[U-13C]palmitateLC-ESI-MS/MSDetermined the rates of de novo biosynthesis of various sphingolipid species in HEK293 cells. nih.gov
13C-labeled fatty acids (palmitic, oleic, docosahexaenoic)LC-MS/MSShowed that the human term placenta differentially takes up and metabolizes different fatty acids, with palmitic acid primarily directed into phosphatidylcholine synthesis. oup.com
[U-13C]palmitateUPLC-MSRevealed that in fasting mice, excess palmitate is incorporated into acylcarnitines in the muscle and into triglycerides and other lipids in the liver. researchgate.net
13C16-palmitic acidLC-TOFMSDifferentiated the complex dynamics of lipid metabolism in HepG2 cells, showing that palmitic acid induced inflammation. semanticscholar.org

Isotope Ratio Mass Spectrometry (IRMS) for Bulk Isotope Abundance Measurements

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise technique used to measure the ratio of stable isotopes in a given sample. nih.govnih.gov Unlike GC-MS or LC-MS which can provide information on the isotopic enrichment of individual molecules, IRMS measures the average isotopic abundance of a bulk sample that has been converted into a simple gas, typically CO2. oiv.intyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotope Enrichmentbenchchem.comsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique uniquely suited for studying isotopically labeled compounds within complex biological mixtures. nih.gov It allows for the direct observation of specific atomic nuclei, such as carbon-13 (¹³C), providing detailed information about the chemical environment, structure, and dynamics of the labeled molecule. sci-hub.senih.gov In the context of metabolic research, administering tracers with stable isotope labels, such as Potassium palmitate-1,3,5,7,9-¹³C₅, enables the detailed tracking of metabolic pathways. nih.gov NMR-based measurements can reveal positional labeling patterns resulting from metabolic activity, offering insights into the utilization of fatty acids by cells and organisms. nih.gov

¹³C-NMR for Direct Carbon Atom Specificity and Multi-Position Labeling Analysis

The primary advantage of ¹³C-NMR spectroscopy in analyzing compounds like Potassium palmitate-1,3,5,7,9-¹³C₅ is its ability to resolve signals from individual carbon atoms. frontiersin.org Each carbon atom in a molecule has a characteristic chemical shift in the ¹³C-NMR spectrum, determined by its local electronic environment. The introduction of a ¹³C isotope at a specific position dramatically enhances the signal intensity for that particular carbon, making it easily distinguishable from the natural abundance ¹³C signals (approximately 1.1%). researchgate.net

For Potassium palmitate-1,3,5,7,9-¹³C₅, the labeling at five distinct odd-numbered carbon atoms (C1, C3, C5, C7, and C9) would result in five highly intensified and specific peaks in the ¹³C-NMR spectrum. This multi-position labeling allows researchers to simultaneously track the metabolic fate of different segments of the fatty acid chain. For instance, the signal from the labeled carboxyl carbon (C1) can be monitored independently from the signals of the labeled methylene (B1212753) carbons (C3, C5, C7, C9) within the acyl chain. This specificity is crucial for elucidating pathways such as fatty acid oxidation or incorporation into complex lipids, as the different labeled positions may be metabolized differently. nih.gov

The ability to resolve these specific sites without derivatization or fragmentation is a key strength of NMR over other methods like mass spectrometry, where positional information can sometimes be lost or require complex tandem MS experiments. eurisotop.com

Table 1: Representative ¹³C-NMR Chemical Shifts for Carbons in Palmitate

This table illustrates the distinct chemical shifts for various carbon atoms within the palmitate chain, providing the basis for resolving position-specific isotopic labels.

Carbon Atom PositionTypical Chemical Shift (δ) in ppm
C1 (Carboxyl)~180
C2~34
C3~25
C4-C13 (Methylene Chain)~29-32
C14~23
C15~23
C16 (Terminal Methyl)~14
Note: Chemical shifts are approximate and can vary based on solvent, temperature, and molecular aggregation state. Data is representative and compiled based on established values for fatty acids. researchgate.net

Quantitative NMR Approaches for Isotope Incorporation and Flux Determination

Beyond qualitative identification, NMR spectroscopy can be a precise quantitative tool for determining the extent of isotope incorporation and measuring metabolic fluxes. uc.pt The fundamental principle of quantitative NMR is that the integrated area of a specific resonance peak is directly proportional to the number of nuclei contributing to that signal.

To quantify the enrichment of ¹³C at the labeled positions of Potassium palmitate-1,3,5,7,9-¹³C₅ in a biological sample, the integrals of the enhanced ¹³C signals are measured. These values can then be compared against the integral of a signal from a naturally abundant carbon within the same molecule or, more commonly, against a known quantity of an internal standard. nih.gov This allows for the calculation of the fractional enrichment at each labeled site.

For rigorous quantitative analysis, several experimental factors must be carefully controlled:

Longitudinal Relaxation Time (T₁): A sufficient delay time between NMR pulses must be employed to allow for the complete relaxation of the nuclei. This ensures that the signal intensity is not biased by differences in T₁ values between different carbon atoms. uc.pt

Nuclear Overhauser Effect (NOE): The NOE, which can enhance the signals of proton-attached carbons, is often suppressed using inverse-gated proton decoupling techniques to ensure that signal integrals accurately reflect molar quantities. uc.pt

By applying these quantitative approaches, researchers can measure how much of the administered labeled palmitate has been incorporated into specific lipid pools (e.g., triglycerides, phospholipids) and determine the rate of metabolic pathways (flux). nih.govuc.pt For example, a time-course experiment tracking the decrease in the signal intensity of the labeled palmitate and the corresponding increase in signals of its metabolic products can provide direct measurements of fatty acid turnover and oxidation rates. sci-hub.se

Table 2: Hypothetical Isotopic Enrichment Analysis from a Biological Lipid Extract

This table presents a hypothetical scenario for the quantitative analysis of a lipid extract from cells incubated with Potassium palmitate-1,3,5,7,9-¹³C₅, demonstrating how signal integrals are used to determine positional enrichment.

Labeled Carbon PositionSignal Integral (Arbitrary Units)Natural Abundance Background (Subtracted)Corrected IntegralPositional Isotopic Enrichment (%)
C155.61.154.554.5%
C352.11.151.051.0%
C551.81.150.750.7%
C748.21.147.147.1%
C947.91.146.846.8%
Note: This data is illustrative. The enrichment is calculated by normalizing the corrected integral of the enriched signal against a fully labeled (100%) standard. The decreasing enrichment along the chain could hypothetically reflect partial metabolism via β-oxidation.

Data Analysis, Computational Modeling, and Interpretation of Potassium Palmitate 1,3,5,7,9 13c5 Tracer Data

Metabolic Flux Analysis (MFA) Techniques

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. medchemexpress.com When a 13C-labeled substrate like Potassium palmitate-1,3,5,7,9-13C5 is introduced into a biological system, the labeled carbon atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes, MFA can map the flow of carbon through the metabolic network. frontiersin.orgnih.gov

The choice between steady-state and non-steady-state (or isotopically non-stationary) MFA depends on the biological system and the experimental goals. frontiersin.orgresearchgate.net

Steady-State MFA (SS-MFA) assumes that the metabolic fluxes and the isotopic labeling of metabolites are constant over time. frontiersin.org This approach is well-suited for systems that have reached a metabolic and isotopic equilibrium, often achieved through long-term continuous infusion of the tracer. nih.govnih.gov For experiments using this compound, SS-MFA would be appropriate for determining the long-term partitioning of palmitate into different metabolic fates, such as oxidation versus incorporation into complex lipids, in a system at homeostasis. metsol.com The analysis involves measuring the mass isotopomer distributions (MIDs) of key metabolites at a single time point after isotopic steady state has been achieved. nih.govnih.gov

A comparison of these two approaches reveals distinct advantages and limitations:

FeatureSteady-State MFA (SS-MFA)Non-Steady-State MFA (INST-MFA)
Experimental Duration Longer, requires reaching isotopic equilibrium nih.govShorter, utilizes transient labeling data researchgate.netnih.gov
Data Requirement Labeling data at a single steady-state time point nih.govTime-course labeling data researchgate.net
Computational Complexity Generally less complexMore computationally intensive nih.gov
Applicability Systems at metabolic and isotopic steady state frontiersin.orgDynamic systems, slow-to-label systems nih.govnih.gov
Flux Resolution Can be limited for certain pathwaysOften provides higher precision for fluxes nih.gov

The estimation of metabolic fluxes from 13C labeling data is a complex computational problem that requires specialized software. nih.gov These programs use iterative algorithms to find the set of fluxes that best fit the experimentally measured mass isotopomer distributions, while also satisfying stoichiometric constraints of the metabolic network.

Several software packages are available for performing MFA, each with its own set of features and underlying algorithms. ucdavis.edu

INCA (Isotopomer Network Compartmental Analysis): A powerful and widely used MATLAB-based tool that can perform both SS-MFA and INST-MFA. nih.govresearchgate.net INCA allows for the analysis of complex metabolic networks and can integrate data from multiple parallel labeling experiments. nih.govresearchgate.net It also provides robust statistical analysis, including the calculation of confidence intervals for the estimated fluxes. researchgate.net

Metran: Another established tool for 13C-MFA, which was one of the first to facilitate the comprehensive analysis of parallel labeling experiments to enhance flux resolution. nih.gov

13CFLUX2: A software package that supports the modeling of large-scale metabolic networks for stationary isotopic labeling experiments. ucdavis.eduresearchgate.net

OpenFlux: An open-source software for 13C-based MFA that allows for flexible model construction and flux analysis. ucdavis.edu

The general workflow for flux estimation in these programs involves:

Defining a metabolic network model with all relevant reactions and atom transitions. nih.gov

Inputting experimental data, including the isotopic labeling patterns of measured metabolites and any measured extracellular fluxes (e.g., uptake and secretion rates). nih.govnih.gov

The software then uses an optimization algorithm (e.g., least-squares regression) to minimize the difference between the experimentally measured and the model-simulated labeling patterns. nih.govnih.gov

Finally, a statistical analysis, often a chi-square test, is performed to assess the goodness-of-fit, and confidence intervals for the estimated fluxes are calculated, typically using methods like parameter continuation or Monte Carlo simulations. nih.gov

Isotopomer Distribution Analysis (IDA) and Isotopomer Spectral Analysis (ISA)

Beyond MFA, other specialized techniques can be used to analyze the rich data provided by tracers like this compound.

The analysis of mass isotopomer distributions (MIDs) is a fundamental aspect of interpreting 13C tracer data. nih.gov An MID represents the fractional abundance of all isotopologues of a given metabolite. nih.gov By examining the pattern of 13C incorporation from this compound into downstream metabolites, researchers can deduce the relative contributions of different pathways to the production of that metabolite.

For example, when this compound undergoes β-oxidation, it generates acetyl-CoA molecules. The specific labeling pattern of the tracer (13C on odd-numbered carbons) will result in a unique labeling pattern in the acetyl-CoA pool, which will then propagate into the TCA cycle and other pathways. By analyzing the MIDs of TCA cycle intermediates like citrate (B86180) and malate, one can quantify the contribution of palmitate oxidation to the total acetyl-CoA pool relative to other substrates like glucose or glutamine. nih.gov

Isotopomer Spectral Analysis (ISA) is a method that uses the isotopomer abundances to estimate key biosynthetic parameters. physiology.orgnih.govnih.gov ISA is particularly useful for studying polymerization biosynthesis, such as the synthesis of fatty acids. physiology.orgnih.gov It can estimate the fractional contribution of a tracer to the precursor pool for biosynthesis and the fraction of the product that is newly synthesized. nih.gov For instance, if cells are grown in the presence of this compound, ISA could be used to determine the extent to which this exogenous palmitate is directly incorporated into cellular lipids versus being first oxidized and then re-synthesized into new fatty acids. researchgate.net

Metabolism is often compartmentalized within different organelles, such as the mitochondria and cytosol. Tracers like this compound are invaluable for dissecting these compartmentalized metabolic networks. Fatty acid oxidation, for example, occurs within the mitochondria, while fatty acid synthesis primarily takes place in the cytosol. nih.gov

By analyzing the isotopic labeling of metabolites known to exist in different compartments, it is possible to infer the fluxes between these compartments. For instance, the labeling pattern of citrate in the cytosol versus the mitochondria can reveal the rate of citrate transport between these organelles. Compartmental models in MFA software like INCA allow for the definition of separate metabolite pools for each compartment and the fluxes that connect them. researchgate.net

A study using [U-13C]-palmitate in fasting mice demonstrated that the tracer was primarily incorporated into acylcarnitines in the muscle, while in the liver, it was predominantly found in triglycerides and phosphatidylcholine. researchgate.net This highlights the power of using labeled fatty acids to understand the tissue- and compartment-specific fate of fatty acids.

The following table illustrates hypothetical MIDs for citrate derived from the metabolism of this compound, showcasing how different pathway activities would result in distinct labeling patterns.

IsotopologueScenario 1: High Fatty Acid OxidationScenario 2: Low Fatty Acid Oxidation, High Glycolysis
M+020%60%
M+15%15%
M+250%15%
M+310%5%
M+410%3%
M+55%2%

Statistical Validation and Normalization Strategies for Isotope Tracing Data

Normalization: Raw data from mass spectrometry can be affected by various sources of technical and biological variation. Normalization aims to remove unwanted variation to ensure that the observed differences are due to true biological effects. nih.govcreative-proteomics.com Common normalization strategies include:

Internal Standard Normalization: This involves spiking a known amount of a stable isotope-labeled internal standard into each sample. sci-hub.se For studies with this compound, other labeled compounds that are not expected to interfere with the pathways under investigation can be used. Normalizing the intensity of each measured metabolite to the intensity of the internal standard can correct for variations in sample handling and instrument response.

Probabilistic Quotient Normalization (PQN): This method assumes that for a large number of metabolites, the concentration is unlikely to change between samples. It calculates a normalization factor based on the median fold change of all metabolites relative to a reference spectrum (often the median spectrum of all samples). nih.govcreative-proteomics.com

Normalization to Cell Number or Protein Content: For in vitro studies, normalizing metabolite levels to the total cell count or total protein concentration in the sample can account for differences in cell density. researchgate.net

Statistical Validation: After normalization, statistical tests are applied to determine the significance of the observed changes in labeling patterns and fluxes.

Goodness-of-Fit: In MFA, a chi-square test is used to evaluate how well the model-simulated labeling patterns fit the experimental data. A good fit indicates that the model is a valid representation of the metabolic network. nih.gov

Confidence Intervals: Calculating confidence intervals for the estimated fluxes is crucial for assessing the precision of the flux estimates. nih.gov Wide confidence intervals may indicate that a particular flux is not well-determined by the available data.

Hypothesis Testing: Standard statistical tests, such as t-tests or ANOVA, can be used to compare fluxes or metabolite enrichments between different experimental conditions to identify statistically significant metabolic changes.

By employing these sophisticated data analysis, computational modeling, and statistical validation techniques, researchers can fully leverage the detailed information provided by tracers like this compound to gain a quantitative understanding of fatty acid metabolism in health and disease.

Bioinformatic Tools for Metabolic Network Reconstruction and High-Throughput Data Interpretation

The use of stable isotope tracers, such as this compound, in metabolic research generates vast and complex datasets. Interpreting this high-throughput data to understand the flow of metabolites through metabolic networks requires a sophisticated suite of bioinformatic tools. These tools are essential for reconstructing metabolic pathways, performing metabolic flux analysis (MFA), and integrating various 'omics' data to provide a comprehensive, systems-level understanding of cellular metabolism.

Metabolic network reconstructions serve as the foundational knowledge base for interpreting tracer data. nih.gov These reconstructions are built using a "bottom-up" approach, systematically compiling information from genomic and bibliomic (literature) data to map out all known biochemical reactions within a specific organism. nih.govnih.gov The result is a genome-scale metabolic model (GEM) that provides a structured representation of the metabolic landscape. abo.fi For human metabolism, comprehensive reconstructions like Recon 1 and Recon 3D account for thousands of genes, proteins, and reactions, providing the necessary context for analyzing experimental data. nih.govabo.fi

Once a foundational network is established, data from tracer experiments using compounds like this compound can be analyzed. This process typically involves several stages, each supported by specialized bioinformatic software.

Data Processing and Flux Calculation: The first step involves processing raw data from analytical platforms, most commonly mass spectrometry (MS). novelgenetech.com This includes peak detection, integration, and correction for natural isotope abundances. Following initial processing, metabolic flux analysis (MFA) is performed to quantify the rates of metabolic reactions. novelgenetech.com MFA is a key technique for observing the dynamics of a metabolic system, as it measures the rate at which metabolites are interconverted, a parameter that cannot be directly measured. creative-proteomics.com

A variety of software tools have been developed to automate and standardize these complex analyses. waters.com For example, the MFA Suite™ is a toolkit that includes applications like PIRAMID for quantifying mass isotopomer distributions from MS data and INCA for isotopomer network modeling and flux analysis. vueinnovations.com Other tools like SmartPeak and El-Maven are designed for the automated processing of MS data from metabolomics and fluxomics experiments, preparing the data for downstream analysis and visualization in platforms like PollyPhi. waters.combio.tools

Integration and Pathway Analysis: To gain deeper biological insights, data from lipidomics tracer studies are often integrated with other high-throughput data, such as transcriptomics and proteomics. plos.org This multi-omics approach allows researchers to connect changes in metabolic fluxes with changes in gene expression and protein levels, revealing regulatory mechanisms. nih.govmdpi.com

Several platforms facilitate this data integration and interpretation. MetaboAnalyst is a web-based tool that offers various functions, including metabolite set enrichment analysis (MSEA) and integrated pathway analysis, to identify metabolic pathways that are significantly impacted in an experiment. nih.gov Similarly, ChemRICH is used for biochemical pathway enrichment analysis based on chemical similarity. nih.gov Specialized workflows like ONION have been developed to specifically address the challenges of integrating lipidomics and transcriptomics data, improving the detection of genes related to lipid metabolism. plos.org These integrative tools help researchers move from a list of labeled metabolites to a functional understanding of how metabolic networks are rewired under different conditions.

The table below summarizes some of the key bioinformatic tools used in the analysis of stable isotope tracer data.

Table 1: Bioinformatic Tools for Isotope Tracer Data Analysis

Tool/Platform Primary Function Application in Tracer Studies
Metabolic Network Reconstructions (e.g., Recon 3D) Provides a comprehensive, genome-scale map of all known metabolic reactions in an organism. abo.fi Serves as a foundational framework to map and interpret the flow of isotopic labels from tracers like this compound. nih.gov
MFA Suite™ (INCA, PIRAMID) A software toolkit for modeling and quantifying intracellular metabolic fluxes. vueinnovations.com PIRAMID processes raw mass spectrometry data to determine mass isotopomer distributions; INCA uses this data to calculate reaction rates (fluxes). vueinnovations.com
SmartPeak Automates the processing of mass spectrometry data for metabolomics, lipidomics, and fluxomics. bio.tools Handles initial data processing steps like peak detection and quantification of labeled fatty acids and their downstream metabolites. bio.tools
El-Maven & PollyPhi Software pair for peak detection, integration, annotation (El-Maven), and subsequent analysis and visualization of flux data (PollyPhi). waters.com Provides an end-to-end workflow from raw data processing to visualizing the incorporation of isotopes on metabolic pathway maps. waters.com
MetaboAnalyst A web-based platform for comprehensive metabolomics data analysis, including pathway and enrichment analysis. nih.gov Identifies metabolic pathways significantly enriched with labeled metabolites, and integrates lipidomics data with transcriptomics to reveal regulatory patterns. nih.govyoutube.com

| ONION | A workflow and software package for the functional integration of lipidomics and transcriptomics data. plos.org | Improves the identification of gene-metabolite associations in lipid metabolism by grouping data based on molecular interactions before statistical analysis. plos.org |

By employing these bioinformatic tools, researchers can effectively decode the complex data generated from studies using this compound. This enables a detailed reconstruction of fatty acid metabolism, the quantification of pathway dynamics, and a deeper understanding of how these networks are regulated at a systemic level.

Interdisciplinary Applications and Future Directions in Potassium Palmitate 1,3,5,7,9 13c5 Research

Integration with Multi-Omics Approaches for Systems-Level Understanding

The use of Potassium palmitate-1,3,5,7,9-13C5 is greatly amplified when integrated with multi-omics platforms, providing a more holistic view of cellular physiology. This approach connects the metabolic fate of the labeled palmitate (metabolomics) with corresponding changes in gene expression (transcriptomics) and protein abundance (proteomics). By simultaneously profiling these different molecular layers, researchers can construct a comprehensive picture of how cells regulate fatty acid metabolism under various conditions.

For instance, tracing the ¹³C labels from palmitate into downstream lipids and tricarboxylic acid (TCA) cycle intermediates reveals the activity of specific metabolic pathways. When this metabolic flux data is correlated with transcriptomic data, it can uncover the upregulation of genes encoding key enzymes and transporters involved in fatty acid oxidation or lipid synthesis. mdpi.com Further correlation with proteomic data can confirm that these transcriptional changes translate into increased levels of the corresponding functional proteins. This integrated analysis allows for the identification of key regulatory nodes and provides a deeper understanding of metabolic reprogramming in health and disease. mdpi.comnih.gov Network analysis of these combined datasets can reveal sustained inflammatory responses, cellular activation, and dysregulation in various metabolic processes. nih.gov

Table 1: Illustrative Multi-Omics Integration with this compound This table is interactive. You can sort and filter the data.

Omics Layer Analyte Measured Information Gained with ¹³C5-Palmitate Tracer Example Finding
Metabolomics ¹³C-labeled metabolites (e.g., Acetyl-CoA, Citrate (B86180), Malonyl-CoA) Direct measurement of fatty acid oxidation and incorporation into other pathways. Increased ¹³C enrichment in citrate, indicating elevated beta-oxidation flux.
Transcriptomics mRNA levels of metabolic genes (e.g., CPT1, ACADL, FASN) Identification of transcriptional regulation in response to palmitate metabolism. Upregulation of CPT1 mRNA, suggesting increased mitochondrial fatty acid uptake.

| Proteomics | Abundance of metabolic enzymes (e.g., CPT1, ACOX1) | Confirmation of gene expression changes at the functional protein level. | Higher protein levels of key beta-oxidation enzymes in treated vs. control cells. |

Advancements in Targeted Isotope Tracing Methodologies and Single-Cell Resolution Studies

Recent technological advancements have enabled the tracking of stable isotopes with unprecedented resolution. Methodologies that combine stable isotope tracing with mass spectrometry imaging (MSI) now allow for the visualization of metabolic activity within tissues and even at the single-cell level. springernature.comnih.gov Techniques such as ¹³C-SpaceM, for example, can spatially resolve the incorporation of ¹³C labels from precursors into specific fatty acids within individual cells in a tissue slice. nih.govbiorxiv.org

Applying these methods with this compound can reveal metabolic heterogeneity within a cell population. This is crucial in complex tissues like tumors, where different cells may exhibit distinct metabolic phenotypes based on their microenvironment. nih.gov Single-cell resolution can uncover subpopulations of cells with higher or lower rates of palmitate uptake and oxidation, information that is lost in traditional bulk analysis. springernature.comnih.gov This allows researchers to understand how individual cells adapt their metabolism and contributes to a more nuanced understanding of tissue-level metabolic function. springernature.com

Table 2: Advantages of Single-Cell Isotope Tracing This table is interactive. You can sort and filter the data.

Feature Bulk Analysis Single-Cell Analysis Significance for ¹³C5-Palmitate Research
Resolution Population average Individual cell data Reveals metabolic heterogeneity hidden in bulk measurements. biorxiv.org
Spatial Context Lost Preserved within tissue architecture Maps metabolic activity to specific cell types and locations. springernature.com
Subpopulations Undetectable Identifiable Can identify rare cell populations with distinct fatty acid metabolism.

| Dynamic Range | Limited | High | Captures the full spectrum of metabolic rates across different cells. |

Exploration of Palmitate-1,3,5,7,9-13C5 in Emerging Fields of Metabolic Research

The application of stable isotope tracers like this compound is expanding into new and critical areas of biomedical research. These tracers are powerful tools for investigating the metabolic underpinnings of complex diseases.

Cancer Metabolism: It is well-established that cancer cells reprogram their metabolism to support rapid proliferation. mdpi.com By tracing ¹³C5-palmitate, researchers can investigate how cancer cells utilize fatty acids for energy production, biosynthesis of membranes and signaling molecules, and how this contributes to tumor growth and metastasis. mdpi.com

Cardiovascular Disease: Cardiac and vascular tissues have high energy demands and rely on fatty acid oxidation. Tracers can elucidate how metabolic pathways are altered in conditions like heart failure, ischemia, and atherosclerosis. nih.gov

Immunometabolism: The metabolic state of immune cells dictates their function. Tracing ¹³C5-palmitate can reveal how different immune cell subsets utilize fatty acids to fuel their activation, differentiation, and effector functions during an immune response.

Neurodegenerative Diseases: Emerging evidence points to altered lipid metabolism in the brain as a factor in neurodegenerative conditions. Positional tracers can help to track how specific fatty acids are metabolized by different brain cell types and how this may be dysregulated in disease.

Table 3: Emerging Research Applications for this compound This table is interactive. You can sort and filter the data.

Research Field Key Metabolic Question Potential Application of ¹³C5-Palmitate
Oncology How do cancer cells utilize exogenous fatty acids? Trace uptake and incorporation into biomass and signaling lipids. mdpi.com
Cardiology How does fatty acid oxidation change in the failing heart? Quantify flux through beta-oxidation in ex vivo perfused hearts. nih.gov
Immunology What is the role of fatty acid metabolism in T-cell activation? Measure palmitate oxidation rates in activated vs. quiescent T-cells.

| Neuroscience | Is fatty acid metabolism impaired in Alzheimer's disease models? | Track palmitate fate in brain tissue to assess mitochondrial function. |

Development of Novel Analytical Platforms for Enhanced Sensitivity, Specificity, and Throughput

The utility of this compound as a tracer is directly dependent on the analytical platforms used for detection. Continuous innovation in mass spectrometry (MS) and separation sciences has pushed the boundaries of what can be measured. High-resolution mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems, provide the mass accuracy and resolution required to distinguish between different isotopologues and resolve complex metabolic mixtures. oup.comacs.org

Furthermore, coupling advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC) and microfluidic capillary electrophoresis (CE) to mass spectrometry enhances the specificity and sensitivity of detection. oup.comresearchgate.net These platforms allow for the rapid and accurate quantification of ¹³C-labeled metabolites from minimal sample amounts, making it feasible to analyze large cohorts of samples and perform dynamic labeling experiments. oup.com

Table 4: Comparison of Modern Analytical Platforms for Isotope Tracing This table is interactive. You can sort and filter the data.

Platform Key Advantage Relevance to ¹³C5-Palmitate Tracing
High-Resolution MS (e.g., Orbitrap, FT-ICR) High mass accuracy and resolution. Accurately determines isotopologue distribution and molecular formulas. acs.org
Tandem MS (MS/MS) Structural elucidation of metabolites. Can help identify unknown downstream metabolites of labeled palmitate.
LC-MS Separation of complex biological mixtures. Separates isomeric lipids and other metabolites prior to MS analysis. researchgate.net
CE-MS High separation efficiency for polar metabolites. Ideal for analyzing ¹³C incorporation into TCA cycle intermediates. oup.com

| MS Imaging (MSI) | Spatial mapping of metabolites. | Visualizes the distribution of labeled lipids within tissue sections. springernature.com |

Conceptual Expansion of Positional Isotope Tracers in Quantitative Systems Biology

The specific placement of ¹³C atoms in this compound provides a significant advantage over uniformly or singly labeled tracers. This positional information allows for a more detailed interrogation of metabolic pathways. For example, as the ¹³C5-palmitate molecule undergoes beta-oxidation, acetyl-CoA molecules with distinct labeling patterns will be produced. By analyzing the mass isotopomer distribution of downstream metabolites like citrate, researchers can infer the activity of specific cycles of beta-oxidation.

This level of detail is invaluable for metabolic flux analysis (MFA) and the construction of robust computational models of metabolism. researchgate.net While mass spectrometry detects shifts in mass, nuclear magnetic resonance (NMR) spectroscopy can precisely identify the position of labeled nuclei in a molecule, offering complementary information. researchgate.netnih.gov By using positional tracers and integrating data from both MS and NMR, researchers can place tighter constraints on their metabolic models, leading to more accurate flux estimations and a more quantitative understanding of systems-level metabolic regulation. nih.gov This approach moves beyond qualitative observations to generate quantitative data on the rates of metabolic conversions, a cornerstone of systems biology. kuleuven.be

Table 5: Informational Value of Positional Isotope Labeling This table is interactive. You can sort and filter the data.

Labeling Strategy Information Provided Example Inference from ¹³C5-Palmitate
Uniformly Labeled (U-¹³C) General incorporation of the carbon backbone. Shows that palmitate is being consumed by the cell.
Singly Labeled (e.g., 1-¹³C) Tracks the fate of a single carbon atom. Can track the entry of the carboxyl carbon into the TCA cycle.

| Positionally Labeled (e.g., 1,3,5,7,9-¹³C5) | Tracks specific atoms through multi-step pathways. | Can distinguish between different turns of the beta-oxidation spiral. nih.gov |

Challenges and Methodological Considerations in Potassium Palmitate 1,3,5,7,9 13c5 Tracer Studies

Methodological Challenges in Tracer Delivery and Uptake in Complex Biological Systems

A primary challenge in studies involving long-chain fatty acid tracers like Potassium palmitate-1,3,5,7,9-¹³C₅ is their delivery and uptake in biological systems. nih.govdntb.gov.ua Long-chain fatty acids have very low solubility in aqueous solutions, which necessitates specific delivery methods for both in vivo and in vitro experiments. nih.gov

In vivo, these fatty acids are transported in the blood bound to albumin. imrpress.comresearchgate.net Therefore, to mimic physiological conditions, ¹³C-labeled palmitate is often complexed with albumin before being introduced into the system. imrpress.comresearchgate.net The binding affinity of palmitate to albumin can influence its availability for cellular uptake. nih.gov Studies have shown that fatty acid-carrying albumin is taken up with higher affinity by the capillary endothelium compared to defatted albumin, suggesting a specific transport mechanism. nih.gov

Cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. imrpress.comresearchgate.net Several membrane proteins, including fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding protein (FABPpm), and fatty acid transport proteins (FATPs), are believed to play crucial roles. imrpress.comresearchgate.net The contribution of each mechanism can vary depending on the cell type and metabolic state, adding a layer of complexity to the interpretation of tracer uptake data. nih.gov Under physiological conditions, facilitated transport of the fatty acid anion is the predominant mechanism, while passive diffusion becomes more significant at higher, non-physiological concentrations. nih.gov

Key challenges include:

Solubility: Ensuring the tracer is properly solubilized and delivered in a physiologically relevant manner. nih.gov

Albumin Binding: The stoichiometry and binding kinetics of the tracer to albumin can affect its bioavailability and uptake by tissues. nih.govnih.gov

Complex Uptake Mechanisms: The interplay between passive diffusion and multiple protein transporters complicates the quantification of uptake rates. imrpress.comresearchgate.netnih.gov

Potential for Isotope Exchange, Recirculation, and Dilution Artifacts

Once the Potassium palmitate-1,3,5,7,9-¹³C₅ tracer is introduced into a biological system, several factors can complicate the interpretation of its metabolic fate. These include isotope exchange, recirculation, and dilution of the tracer.

Isotope Exchange and Recirculation: In whole-body studies, the labeled palmitate released from one tissue can be taken up by another, a process known as recirculation. nih.gov For instance, fatty acids released from adipose tissue can circulate in the plasma and be taken up by the liver or muscle. This recirculation can lead to an underestimation of the true rate of fatty acid turnover if not properly accounted for. nih.gov Measuring arteriovenous differences across specific tissues can help to quantify regional metabolism and mitigate some of the issues with whole-body measurements, but this presents its own technical challenges. nih.govwikipedia.org

Dilution Artifacts: The infused tracer is diluted by the endogenous, unlabeled pool of palmitate. nih.gov Accurately measuring this dilution is critical for calculating the rate of appearance (Ra) of the fatty acid in the circulation. nih.govmetsol.com This requires achieving a metabolic and isotopic steady state, where the concentration of the tracee remains constant and the tracer enrichment in the plasma stabilizes. nih.govmdpi.com For rapidly turning-over substrates like free fatty acids, achieving this steady state can be difficult and may require frequent sampling. nih.gov Furthermore, the release of unlabeled fatty acids from intracellular lipid stores, such as triglycerides, can further dilute the isotopic enrichment of the precursor pool for metabolic pathways, a significant confounding factor. metsol.com

A stable isotope dilution method using a different isotopically labeled standard (e.g., deuterated palmitic acid) can be employed for the accurate quantification of both the tracer enrichment and the total palmitate concentration in small plasma samples. nih.govnih.gov

Complexity of Interpreting Isotopic Labeling Patterns in Interconnected Metabolic Networks

Potassium palmitate-1,3,5,7,9-¹³C₅ is designed with labels on specific carbons to trace its path through metabolic networks. As palmitate is metabolized, primarily through β-oxidation, the ¹³C atoms are incorporated into acetyl-CoA. This labeled acetyl-CoA can then enter various interconnected pathways, most notably the tricarboxylic acid (TCA) cycle. researchgate.netphysiology.org

The interpretation of the resulting labeling patterns in downstream metabolites can be highly complex. nih.gov The TCA cycle is a central hub of metabolism, and the labeled carbons from palmitate can be distributed among numerous intermediates. physiology.orgnih.gov The activity of intersecting pathways, such as glycolysis and anaplerotic reactions, can influence the labeling patterns of TCA cycle intermediates, making it challenging to isolate the contribution of palmitate oxidation. physiology.orgnih.gov

For example, the M+2 isotopologue of citrate (B86180) can be generated from ¹³C₂-acetyl-CoA derived from the oxidation of labeled palmitate. However, the subsequent metabolism of this labeled citrate within the TCA cycle and connected pathways can lead to a wide distribution of ¹³C atoms among other metabolites. physiology.org Computational modeling and ¹³C metabolic flux analysis (¹³CMFA) are often required to deconvolve these complex labeling patterns and estimate the rates of different metabolic pathways. nih.govethz.ch However, the accuracy of these models depends heavily on the completeness of the known biochemical reaction network and the precision of the experimental data. nih.govresearchgate.net

Requirements for Robust Experimental Design, Reproducibility, and Data Comparability

Given the complexities outlined above, robust experimental design is paramount for obtaining reliable and reproducible data from tracer studies with Potassium palmitate-1,3,5,7,9-¹³C₅.

Experimental Design:

Tracer Selection: The choice of the ¹³C-labeled tracer composition is crucial and can mean the difference between an informative experiment and one with limited insights. frontiersin.orgnih.gov Computational methods for robust experimental design (R-ED) can help guide the selection of tracers, especially when prior knowledge of metabolic fluxes is limited. frontiersin.orgnih.gov

Steady-State Conditions: Ensuring that the system has reached both metabolic and isotopic steady state is often a prerequisite for accurate flux calculations. nih.govmdpi.com This involves a period of continuous tracer infusion to allow for equilibration. nih.gov

Controls and Normalization: Proper controls are essential to account for background isotopic abundance and any non-biological variation. iroatech.com Robust normalization techniques are critical for ensuring that data is comparable across different samples, batches, and even laboratories. iroatech.comcam.ac.uk

Reproducibility and Comparability: The reproducibility of metabolomics data, including stable isotope tracing, is a significant concern. cam.ac.uknih.gov Variations in sample handling, analytical platforms, and data processing can all introduce variability. iroatech.com

Standardized Protocols: The use of standardized operating procedures (SOPs) for sample collection, preparation, and analysis is crucial.

Quality Control: Incorporating quality control (QC) samples, such as pooled reference materials, can help assess and correct for analytical variability. cam.ac.uk

Inter-laboratory Studies: Cross-laboratory validation studies are important for establishing the reproducibility and comparability of a given method. cam.ac.uk One such study found that for a targeted metabolomics platform, 82% of metabolite measurements had an inter-laboratory precision of less than 20%. cam.ac.uk

By carefully considering these methodological challenges and implementing robust experimental and analytical practices, researchers can harness the power of Potassium palmitate-1,3,5,7,9-¹³C₅ to gain valuable insights into the intricate world of fatty acid metabolism.

Interactive Data Table: Factors Influencing Reproducibility in Tracer Studies

The following table summarizes key factors that can affect the reproducibility of metabolomics experiments using isotopic tracers and suggests mitigation strategies.

FactorPotential Impact on DataMitigation Strategy
Sample Collection & Handling Introduction of pre-analytical variability.Standardized collection protocols; immediate processing or snap-freezing.
Tracer Purity & Stability Inaccurate quantification of tracer input.Use of high-purity, certified tracers; proper storage to prevent degradation.
Instrumental Variation Batch effects, signal drift over time.Regular instrument calibration; use of internal standards and pooled QC samples. iroatech.comcam.ac.uk
Data Processing Inconsistent peak integration and normalization.Use of validated software and standardized data processing pipelines. frontiersin.org
Biological Variability Natural physiological differences between subjects/samples.Increased sample size; appropriate statistical analysis to distinguish biological from technical variance. iroatech.com

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic labeling and purity of Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5?

  • Methodological Answer : Isotopic labeling can be confirmed using nuclear magnetic resonance (<sup>13</sup>C-NMR) to identify the positions of <sup>13</sup>C atoms, as demonstrated in studies of structurally similar compounds . Mass spectrometry (MS) is critical for verifying isotopic enrichment (>99% <sup>13</sup>C) and detecting impurities. Purity should also be assessed via high-performance liquid chromatography (HPLC) to quantify residual solvents or unlabeled byproducts, following guidelines for compound characterization in medicinal chemistry research .

Q. What experimental protocols are recommended for preparing stable solutions of Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5 in biological assays?

  • Methodological Answer : Dissolve the compound in a heated (50–60°C) aqueous buffer (e.g., phosphate-buffered saline) with sonication to ensure homogeneity. Centrifuge at 10,000 × g for 10 minutes to remove insoluble aggregates. Quantify solubility using gravimetric analysis and validate with UV-Vis spectroscopy at 220 nm (characteristic absorbance for fatty acid salts). Document solvent conditions, temperature, and agitation methods to ensure reproducibility .

Q. How should researchers account for natural abundance <sup>13</sup>C when interpreting metabolic flux data?

  • Methodological Answer : Use computational correction models (e.g., Isotopologue Spectral Analysis) to subtract natural <sup>13</sup>C abundance (1.1%) from experimental isotopic enrichment data. Include control groups treated with unlabeled palmitate to establish baseline signals. This approach is critical in studies like those analyzing <sup>13</sup>C incorporation into nematode lipids .

Advanced Research Questions

Q. What are the challenges in distinguishing isotopic interference from experimental noise in <sup>13</sup>C metabolic tracing studies?

  • Methodological Answer : Isotopic interference can arise from overlapping signals in NMR or MS spectra. To mitigate this, employ high-resolution techniques like Fourier-transform ion cyclotron resonance (FT-ICR) MS or 2D NMR (e.g., HSQC) to resolve specific <sup>13</sup>C-labeled peaks. Statistical noise reduction methods, such as Savitzky-Golay smoothing, can enhance signal-to-noise ratios in GC-MS datasets .

Q. How can batch-to-batch variability in isotopic enrichment affect longitudinal studies, and how can it be minimized?

  • Methodological Answer : Variability in <sup>13</sup>C labeling (e.g., due to synthesis inconsistencies) may skew metabolic flux results. Implement strict quality control (QC) protocols:

  • Require suppliers to provide <sup>13</sup>C-NMR and MS certificates for each batch.
  • Cross-validate isotopic purity in-house using calibrated internal standards.
  • Pre-test batches in pilot assays to confirm consistency, as recommended for research-grade reagents .

Q. What experimental designs are optimal for tracing <sup>13</sup>C-labeled palmitate in hepatic lipid metabolism under PM2.5 exposure?

  • Methodological Answer : Combine in vivo PM2.5 exposure models (e.g., mice) with isotope tracing. Administer Potassium Palmitate-1,3,5,7,9-<sup>13</sup>C5 intravenously and use GC-MS to quantify labeled palmitate in liver homogenates. Include negative controls (unlabeled palmitate) and normalize data to total protein content. This approach aligns with studies linking PM2.5 to dysregulated lipid synthesis .

Data Analysis & Reporting

Q. How should conflicting data between isotopic enrichment and biochemical activity be resolved?

  • Methodological Answer : Discrepancies may arise from isotopic dilution or compartmentalization. Use compartment-specific extraction protocols (e.g., mitochondrial vs. cytoplasmic fractions) and paired statistical tests (e.g., ANOVA with Tukey post hoc). Report confidence intervals for isotopic ratios and validate findings with orthogonal methods, such as radiolabeled tracers .

Q. What are the best practices for documenting the use of <sup>13</sup>C-labeled compounds in peer-reviewed manuscripts?

  • Methodological Answer : Follow ICMJE guidelines:

  • Specify the compound’s full IUPAC name, CAS number, and isotopic positions.
  • Detail synthesis methods, purity assays, and QC data in supplementary materials.
  • Disclose storage conditions (e.g., desiccated at −20°C) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.